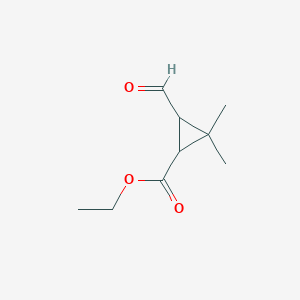

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate

Descripción general

Descripción

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate is a chemical compound with versatile applications in scientific research . Its unique structure allows for the synthesis of novel organic molecules, making it valuable in drug discovery and material science.

Synthesis Analysis

The presence of the ester and formyl functional groups suggests potential use as a building block in the synthesis of more complex molecules. It could be a valuable intermediate for the preparation of various organic compounds. The calculations of the title compound are carried out with Gaussian 09 program package to predict the molecular structure .Molecular Structure Analysis

The molecular formula of this compound is C9H14O3 . The InChI code is 1S/C9H14O3/c1-4-12-8(11)7-6(5-10)9(7,2)3/h5-7H,4H2,1-3H3 . The Canonical SMILES is CCOC(=O)C1C(C1©C)C=O .Chemical Reactions Analysis

The presence of the ester and formyl functional groups suggests potential use as a building block in the synthesis of more complex molecules. Ethyl 3-formyl-DMCC could be a valuable intermediate for the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.Physical And Chemical Properties Analysis

The molecular weight of this compound is 170.21 g/mol . The XLogP3-AA is 0.9 . The Hydrogen Bond Donor Count is 0 and the Hydrogen Bond Acceptor Count is 3 . The Rotatable Bond Count is 4 . The Exact Mass is 170.094294304 g/mol . The Monoisotopic Mass is 170.094294304 g/mol . The Topological Polar Surface Area is 43.4 Ų . The Heavy Atom Count is 12 . The Formal Charge is 0 .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate has been studied for its properties in synthesis and molecular structure. Research indicates that compounds related to it can be synthesized and characterized using various spectroscopy methods. These compounds show potential for multiple interactions and have properties that make them interesting for further chemical and molecular analyses (Singh et al., 2013).

Reaction and Oxidative Scission

Studies have explored the reaction of this compound with other chemical agents. For example, research on the oxidative scission of related compounds has provided insights into the regioselective scission of electron-rich bonds, leading to the formation of various molecular products (Graziano et al., 1996).

Esterification and Ozonization

The esterification and ozonization of related cyclopropane compounds have been studied, indicating complex chemical reactions leading to the formation of various esters and aldehydo-esters. These reactions are significant in understanding the chemical behavior and potential applications of these compounds (Harper & Reed, 1951).

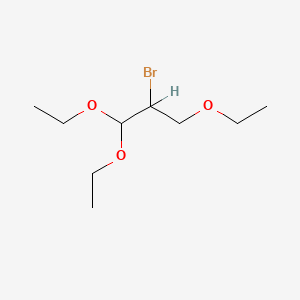

Halogenation Reactions

This compound has been a subject of research in the context of halogenation reactions. The study of its reaction with halogens like bromine and iodine can reveal important aspects of its chemical reactivity and potential applications in synthetic chemistry (Piccialli et al., 2002).

Synthetic Pyrethroids

Research has also focused on the synthesis of pyrethroids using this compound. These studies contribute to our understanding of how cyclopropane derivatives can be used in the synthesis of agriculturally important chemicals (Inouye & Ohno, 1956).

Photochromism and Low-Temperature Coloration

The compound has been examined for its photochromic properties, especially its ability to change color upon light irradiation in specific conditions. This characteristic could be significant in the development of materials sensitive to light (Yokoyama et al., 2004).

Mecanismo De Acción

The presence of the ester and formyl functional groups suggests potential use as a building block in the synthesis of more complex molecules. Ethyl 3-formyl-DMCC could be a valuable intermediate for the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.

Safety and Hazards

The safety information for Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate includes a warning signal word . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Propiedades

IUPAC Name |

ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-4-12-8(11)7-6(5-10)9(7,2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZXRNVTYVRULM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C1(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340607 | |

| Record name | Ethyl 3-formyl-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66692-75-9 | |

| Record name | Ethyl 3-formyl-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Stannane, tributyl[(phenylmethoxy)methyl]-](/img/structure/B3055671.png)

![N'1,N'2-bis[(1E)-[4-(diethylamino)phenyl]methylidene]ethanedihydrazide](/img/structure/B3055674.png)